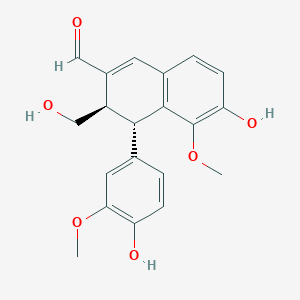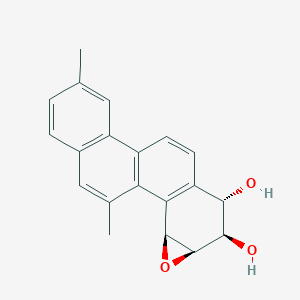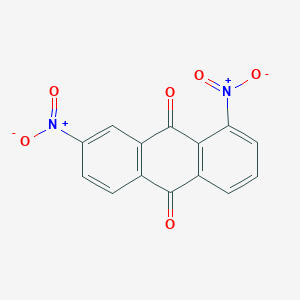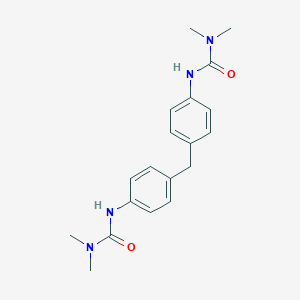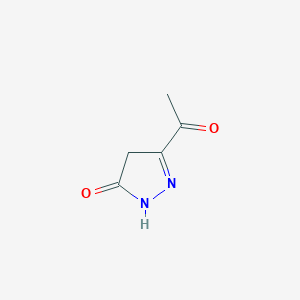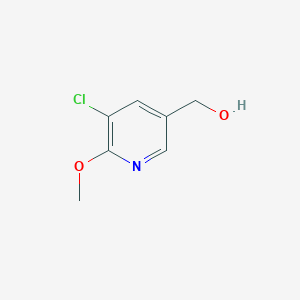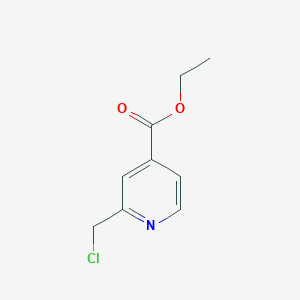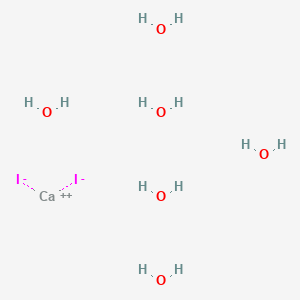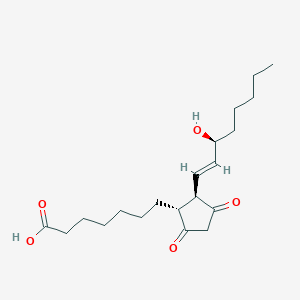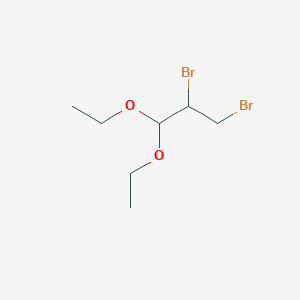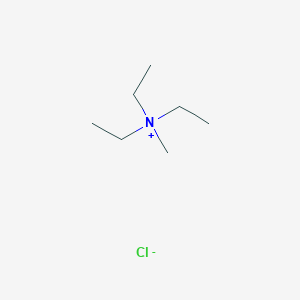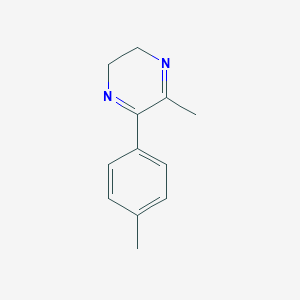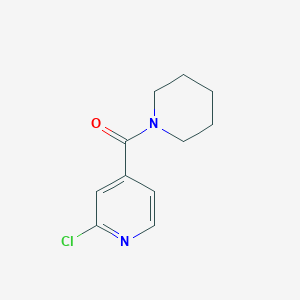
(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone
Vue d'ensemble
Description
“(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13ClN2O. It is also known as 2-chloro-4-(1-piperidinylcarbonyl)pyridine .
Molecular Structure Analysis
The molecular weight of “(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” is 224.68 g/mol . The InChI string representation of its structure isInChI=1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 . Physical And Chemical Properties Analysis
“(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone” has a molecular weight of 224.68 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 224.0716407 g/mol . Its topological polar surface area is 33.2 Ų .Applications De Recherche Scientifique
Methanotrophs in Environmental Applications
Methanotrophs, bacteria that use methane as their carbon source, have shown significant potential in environmental applications, such as bioremediation and methane sequestration. Although not directly related to (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone, the study by Strong, Xie, and Clarke (2015) on methanotrophs outlines the biotechnological potential of these bacteria in generating value from methane, a potent greenhouse gas (Strong, Xie, & Clarke, 2015). This research could inspire further studies on the role of specific compounds in enhancing the efficiency of such biological processes.
Advances in Drug Synthesis
A significant area of research related to compounds similar to (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone involves the synthesis of drugs, particularly those targeting the central nervous system (CNS). For instance, the synthesis and development of CNS-active drugs have been explored, focusing on heterocyclic compounds that share structural similarities with the subject compound. Saganuwan's review highlights the importance of heterocycles in developing CNS drugs, indicating a wide range of potential activities, from antidepressant to anticonvulsant properties (Saganuwan, 2017). This underscores the importance of chemical groups found in (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone for novel drug development.
Environmental Chemistry and Pollution
Research on the reactions of chemicals with environmental pollutants offers insights into potential applications of various compounds in mitigating pollution. For example, the study on the reactions of aqueous chlorine with model food compounds by Fukayama et al. (1986) provides a basis for understanding how chlorine-based compounds, sharing chemical reactivity characteristics with (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone, could be utilized in food safety and environmental protection (Fukayama, Tan, Wheeler, & Wei, 1986).
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCABBOLSRZFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596144 | |
| Record name | (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)(piperidin-1-yl)methanone | |
CAS RN |
90287-80-2 | |
| Record name | (2-Chloropyridin-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

